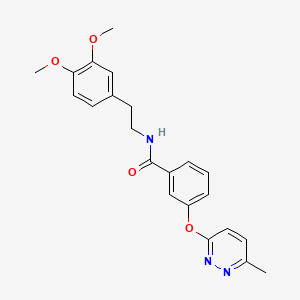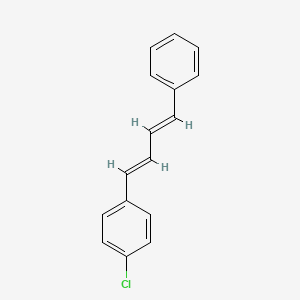
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene
描述
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene, also known as 4-chloro-1,3-diphenyl-1-butadiene, is an important organic compound that has been extensively studied due to its wide range of applications. This compound is used in various fields, such as organic chemistry, materials science, and pharmaceuticals. It is also used in the synthesis of other compounds and has been found to be an effective catalyst in various reactions. In
科学研究应用
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various compounds, such as polymers, pharmaceuticals, and materials. It has also been used in the synthesis of other organic compounds, such as dyes and pigments. Additionally, it has been used to study the structure-property relationships of various materials.
作用机制
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene is an electrophilic compound, meaning it is capable of accepting electrons from other molecules. It has been found to undergo a variety of reactions, such as addition, substitution, and oxidation-reduction reactions. The addition reaction is the most common and involves the addition of a nucleophile, such as a halide, to the molecule. The substitution reaction involves the replacement of one group of atoms with another group of atoms, while the oxidation-reduction reaction involves the transfer of electrons from one molecule to another.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. It has also been found to have an anti-inflammatory effect and to inhibit the growth of certain cancer cells. Additionally, it has been found to have a variety of other biological effects, such as antioxidant activity, anti-allergic activity, and anti-microbial activity.
实验室实验的优点和局限性
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has a variety of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and has a low toxicity, making it safe to use in laboratory experiments. However, it is important to note that it is a relatively reactive compound and can easily undergo unwanted side reactions. Additionally, it can be difficult to purify and isolate the product from other compounds.
未来方向
1-(4-Chlorophenyl)-4-phenyl-1,3-butadiene has a wide range of potential applications and future directions. One potential future direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be done to explore the biological and physiological effects of this compound. Additionally, further research could be done to explore the potential use of this compound as a catalyst for various reactions. Finally, further research could be done to explore the potential use of this compound in materials science and pharmaceuticals.
属性
IUPAC Name |
1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H/b8-4+,9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASZRNUFCYQISX-KBXRYBNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2419207.png)
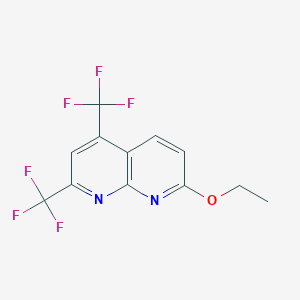

![N-(3-chloro-4-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2419212.png)
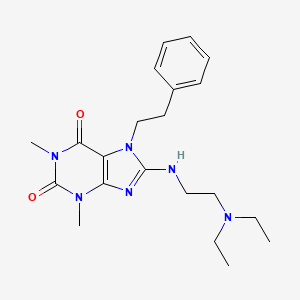


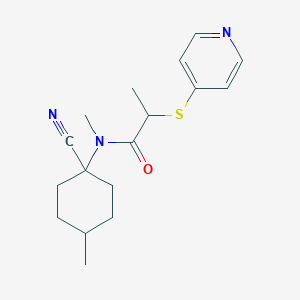

methanone oxime](/img/structure/B2419223.png)
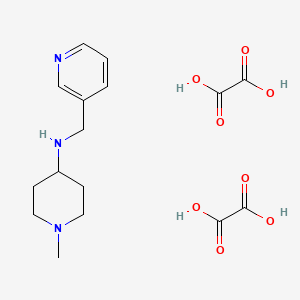

![5-(4-Methylphenyl)-3-[5-(pyrrolidin-1-ylcarbonyl)-2-thienyl]-1,2,4-oxadiazole](/img/structure/B2419227.png)
